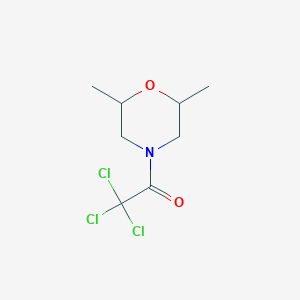
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxypropanamide
Overview
Description
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxypropanamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is primarily used as a fluorescent probe for detecting protein aggregation in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxypropanamide involves the selective binding to amyloid fibrils. This compound has a high affinity for the beta-sheet structure of amyloid fibrils, which allows for the detection of protein aggregation. The fluorescent properties of this compound enable the visualization of amyloid fibrils, making it a valuable tool in neuroscience research.
Biochemical and Physiological Effects
This compound has minimal biochemical and physiological effects. This compound has been found to be non-toxic and non-cytotoxic, making it a safe tool for use in neuroscience research. However, further studies are needed to determine the long-term effects of this compound on living organisms.
Advantages and Limitations for Lab Experiments
The advantages of using N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxypropanamide in lab experiments include its high selectivity and sensitivity for detecting protein aggregation. This compound has been found to be highly effective in detecting amyloid fibrils in vivo and in vitro. The limitations of using this compound in lab experiments include its high cost and the need for specialized equipment for fluorescence imaging.
Future Directions
There are several future directions for the use of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxypropanamide in scientific research. One potential future direction is the development of new fluorescent probes based on the structure of this compound. Another potential future direction is the use of this compound in the development of new drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the long-term effects of this compound on living organisms and to optimize its use in neuroscience research.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is primarily used as a fluorescent probe for detecting protein aggregation in neurodegenerative diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to optimize the use of this compound in neuroscience research and to develop new applications for this valuable tool.
Scientific Research Applications
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxypropanamide has various scientific research applications. The most significant application of this compound is in the detection of protein aggregation in neurodegenerative diseases. This compound has been found to selectively bind to amyloid fibrils, which are the hallmark of neurodegenerative diseases. The fluorescent properties of this compound allow for the visualization of protein aggregation in vivo and in vitro, making it a valuable tool in neuroscience research.
properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-10(23-12-5-3-2-4-6-12)15(20)18-16-17-13-8-7-11(19(21)22)9-14(13)24-16/h2-10H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENFATLPEALSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3955964.png)
![N-(1-cyano-1-methylethyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3955969.png)


![methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3955993.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-furamide](/img/structure/B3955999.png)


![2-chloro-5-iodo-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3956004.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B3956007.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3956010.png)

